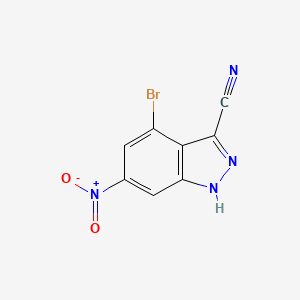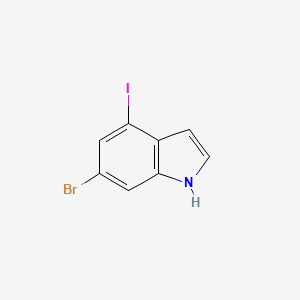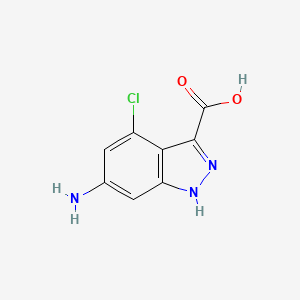
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a propoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorophenol and 3-chloropropyl bromide.
Etherification Reaction: The key step in the synthesis is the etherification reaction, where 4-bromo-2-fluorophenol is reacted with 3-chloropropyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the ether linkage.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms (bromine and chlorine) makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the halogen atoms under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the halogen atoms or the aromatic ring, resulting in the formation of dehalogenated or hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50-80°C).
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Applications De Recherche Scientifique
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene has several scientific research applications, including:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique halogenated structure can enhance the bioactivity and pharmacokinetic properties of drug candidates.
Material Science: The compound can be used in the development of advanced materials, such as liquid crystals, polymers, and organic semiconductors. Its halogenated aromatic structure can impart desirable electronic and optical properties to these materials.
Chemical Biology: The compound can be employed as a probe or ligand in chemical biology studies to investigate biological pathways and molecular interactions. Its halogenated structure can facilitate the incorporation of radiolabels for imaging and diagnostic applications.
Industrial Chemistry: The compound can be utilized as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene depends on its specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. In material science, the compound’s electronic and optical properties can be attributed to the conjugated aromatic system and the presence of halogen atoms, which influence the molecular orbitals and energy levels.
Comparaison Avec Des Composés Similaires
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene can be compared with other halogenated aromatic ethers, such as:
4-Bromo-1-(3-chloropropoxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine can affect the compound’s reactivity and properties.
4-Bromo-1-(3-chloropropoxy)-2-iodobenzene: Similar structure but with an iodine atom instead of fluorine. The presence of iodine can enhance the compound’s reactivity due to the larger atomic size and lower bond dissociation energy.
4-Bromo-1-(3-chloropropoxy)-2-methylbenzene: Similar structure but with a methyl group instead of fluorine. The presence of a methyl group can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in the combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties and reactivity. The presence of fluorine can enhance the compound’s stability, lipophilicity, and bioactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
4-bromo-1-(3-chloropropoxy)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c10-7-2-3-9(8(12)6-7)13-5-1-4-11/h2-3,6H,1,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBJQCMHFQLWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181807-91-0 |
Source


|
| Record name | 4-bromo-1-(3-chloropropoxy)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














